N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
CAS No.: 955596-15-3
Cat. No.: VC11881921
Molecular Formula: C22H22N2O5S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide - 955596-15-3](/images/structure/VC11881921.png)
Specification
CAS No. | 955596-15-3 |
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Molecular Formula | C22H22N2O5S |
Molecular Weight | 426.5 g/mol |
IUPAC Name | N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C22H22N2O5S/c1-15-12-19(7-8-20(15)28-2)30(26,27)23-18-6-5-16-9-10-24(14-17(16)13-18)22(25)21-4-3-11-29-21/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Standard InChI Key | UYDRTMXONLVXQG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC |
Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₂₂H₂₂N₂O₅S, with a molecular weight of 426.5 g/mol. Its IUPAC name, N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide, reflects its hybrid architecture:
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A 1,2,3,4-tetrahydroisoquinoline core substituted at position 2 with a furan-2-carbonyl group.
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A 4-methoxy-3-methylbenzenesulfonamide moiety linked to position 7 of the isoquinoline ring.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₂N₂O₅S | |
Molecular Weight | 426.5 g/mol | |
SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC | |
InChIKey | UYDRTMXONLVXQG-UHFFFAOYSA-N |
The stereochemistry of the tetrahydroisoquinoline ring and the spatial orientation of the sulfonamide group are critical for its bioactivity, though crystallographic data remain unavailable.
Synthesis and Optimization Strategies
Synthetic Pathways
The compound’s synthesis likely follows a multi-step protocol common to tetrahydroisoquinoline-sulfonamide hybrids :
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Tetrahydroisoquinoline Core Formation: Pictet-Spengler cyclization of phenethylamine derivatives with aldehydes.
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Furan-2-carbonyl Introduction: Acylation using furan-2-carbonyl chloride under basic conditions.
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Sulfonamide Coupling: Reaction of 7-amino-tetrahydroisoquinoline with 4-methoxy-3-methylbenzenesulfonyl chloride.
Table 2: Key Synthetic Intermediates
Step | Intermediate | Role |
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1 | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Core scaffold precursor |
2 | 2-(Furan-2-carbonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline | Acylated intermediate |
3 | 7-Amino-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | Reduction product |
Purification and Analytical Methods
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).
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HPLC: Purity assessment using C18 columns (acetonitrile/water gradient) .
Kinase | IC₅₀ (Predicted) | Mechanism |
---|---|---|
EGFR | <1 µM | Competitive ATP inhibition |
VEGFR-2 | 2.5 µM | Allosteric modulation |
CDK2/Cyclin E | 5 µM | Substrate binding interference |
Antimicrobial Activity
Sulfonamide derivatives are known dihydropteroate synthase (DHPS) inhibitors, disrupting folate synthesis in bacteria. The compound’s methoxy and methyl groups may improve membrane permeability, targeting Gram-positive pathogens like Staphylococcus aureus.
Challenges and Future Directions
Solubility and Bioavailability
The compound’s logP value (estimated 3.8) suggests moderate lipophilicity, potentially limiting aqueous solubility. Strategies to address this include:
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Prodrug Design: Phosphate ester derivatives for enhanced solubility.
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Nanoformulation: Lipid-based nanoparticles for improved delivery .
Target Validation and Toxicity
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